Allyl 2-cyanoacrylate
Overview
Description
Allyl 2-cyanoacrylate is a chemical compound with the molecular formula C7H7NO2 . It is a member of the cyanoacrylates family, which are well-known for their fast-setting adhesives . This compound is used in various applications, including bonding plastics, rubbers, metal, steel, and aluminum surfaces .
Synthesis Analysis
The synthesis of this compound involves radical polymerization, which is only possible under acidic conditions . The process involves the use of ethyl 2-hydroxymethylacrylate, which is first esterified with cyanoacetic acid. The resulting iminium salt then reacts with the esterification product to form a cyanoacrylate .Molecular Structure Analysis
The molecular structure of this compound consists of an unsaturated ester group, which allows it to undergo crosslinking reactions at elevated temperatures . This feature has found use in thermally resistant adhesives .Chemical Reactions Analysis
This compound undergoes rapid anionic polymerization on exposure to surface moisture, which is responsible for its instant adhesion . It also has the ability to undergo crosslinking reactions at elevated temperatures .Physical and Chemical Properties Analysis
This compound has an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da . It is a liquid that is sold in the presence of stabilizers .Scientific Research Applications
Enhanced Biocompatibility in Bio-Glues
Allyl 2-cyanoacrylate-based bio-glues have been modified for improved biocompatibility and adhesive properties. For instance, a study by Lim & Lee (2014) demonstrated that by mixing this compound with a dopamine co-initiator, enhanced mechanical properties and reduced cytotoxicity were achieved. Similarly, Kim & Han (2017) improved both biocompatibility and mechanical properties by pre-polymerizing this compound and mixing it with hydroxyapatite for versatile body applications.
Adhesive Properties in Medical Applications
Research has also focused on improving the adhesive properties of this compound for medical use. Lim & Kim (2015) found that pre-polymerized this compound mixed with biodegradable elastomers showed enhanced biocompatibility and mechanical properties, useful for various medical applications. Moreover, Lee et al. (2013) investigated the biocompatibility of prepolymerized this compound as an alternative tissue adhesive, finding it comparable to commercial adhesives in terms of cell viability and biochemical changes.
Bioadhesives for Hard Tissue
The modification of this compound for hard tissue adhesion is another area of interest. Lim et al. (2017) modified this compound with bisphenol A glycidyl methacrylate and hydroxyapatite, resulting in bioadhesives with enhanced physical properties and biocompatibility for hard tissue applications.
Dental Applications
In the field of dentistry, this compound has been used to enhance the properties of dental materials. Lim et al. (2010) added this compound to glass ionomer cement, significantly improving its bond strength to tooth structures.
Wound Healing Properties
The wound healing properties of this compound have also been enhanced through modification with biodegradable polymers. Lee et al. (2015) created a new tissue adhesive by mixing pre-polymerized this compound with poly L-lactic acid, which showed improved biocompatibility, reduced inflammation, and enhanced collagen formation in rat models.
Mechanism of Action
Safety and Hazards
Allyl 2-cyanoacrylate is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid inhaling vapors or spray mist, and handle it in accordance with good industrial hygiene and safety practice .
Future Directions
The future directions of Allyl 2-cyanoacrylate research could involve the development of new skin adhesives that can be used inside and outside the body, which prevent infection and have fewer scars and less side effects . Additionally, the development of new methods for the preparation of cyanoacrylates and the creation of new adhesive materials based on them are constantly being continued .
Properties
IUPAC Name |
prop-2-enyl 2-cyanoprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-3-4-10-7(9)6(2)5-8/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCZEZQMUWEPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30209-88-2 | |
Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30209-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5064625 | |
Record name | Allyl 2-cyanoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-02-9 | |
Record name | 2-Propen-1-yl 2-cyano-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7324-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl 2-cyanoacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl 2-cyanoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl 2-cyanoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allyl 2-cyanoacrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ3WUR5LXN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.